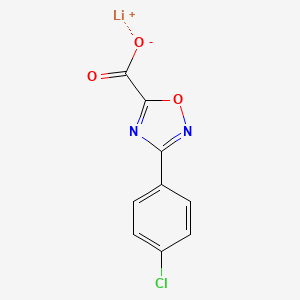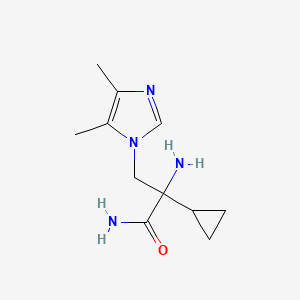
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C10H5F6NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with two trifluoromethyl groups (-CF3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3,5-bis(trifluoromethyl)benzylamine
Reagent: Phosgene (COCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling phosgene. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Major Products Formed
Ureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Amides: Formed by the reaction with carboxylic acids or their derivatives.
科学研究应用
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings due to its reactivity and stability.
作用机制
The mechanism of action of 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking agents in polymers and in the synthesis of bioactive molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack.
相似化合物的比较
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other isocyanate and trifluoromethyl-substituted compounds:
1-Isocyanato-3-methyl-2-(trifluoromethyl)benzene: Similar in structure but with a methyl group instead of a second trifluoromethyl group, leading to different reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Lacks the second trifluoromethyl group, resulting in lower electron-withdrawing effects and different chemical behavior.
1-Isocyanato-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s reactivity and the types of reactions it undergoes.
The unique combination of two trifluoromethyl groups and an isocyanate group in this compound makes it particularly valuable in applications requiring high reactivity and stability.
属性
分子式 |
C10H5F6NO |
|---|---|
分子量 |
269.14 g/mol |
IUPAC 名称 |
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)7-1-6(4-17-5-18)2-8(3-7)10(14,15)16/h1-3H,4H2 |
InChI 键 |
UPHWLPRHCFQGHT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)

![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)

![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)

